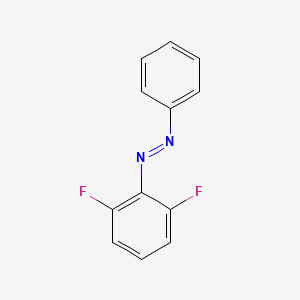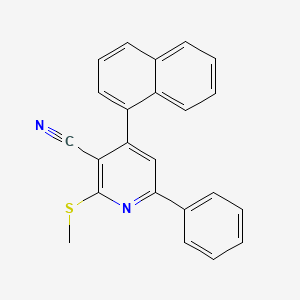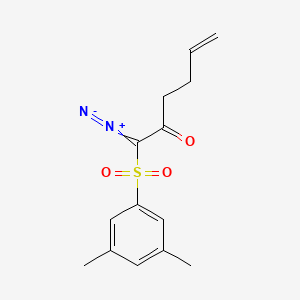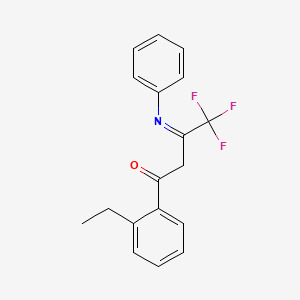![molecular formula C14H15ClNO2P B14177738 Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-50-8](/img/structure/B14177738.png)
Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is a chemical compound that features a chloropyridine moiety linked to a phenylphosphinate group via an ethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with phenylphosphinic acid in the presence of an ethylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Amino or thiol-substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylphosphinate group may also participate in coordination with metal ions, influencing various biochemical pathways. These interactions can lead to alterations in cellular processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [(6-chloropyridin-3-yl)methyl]piperidine-4-carboxylate
- Ethyl 3-[(6-chloropyridin-3-yl)methyl]-2-oxoimidazolidine-1-carboxylate
- Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
Uniqueness
Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is unique due to its combination of a chloropyridine moiety with a phenylphosphinate group. This structural arrangement imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable complexes with metal ions. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
918138-50-8 |
|---|---|
Fórmula molecular |
C14H15ClNO2P |
Peso molecular |
295.70 g/mol |
Nombre IUPAC |
2-chloro-5-[[ethoxy(phenyl)phosphoryl]methyl]pyridine |
InChI |
InChI=1S/C14H15ClNO2P/c1-2-18-19(17,13-6-4-3-5-7-13)11-12-8-9-14(15)16-10-12/h3-10H,2,11H2,1H3 |
Clave InChI |
RYPISZONMMYVRK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)

![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)

![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14177699.png)
![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)

![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)

![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)

